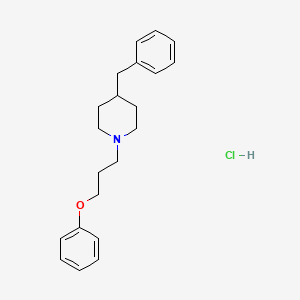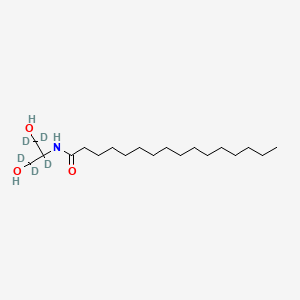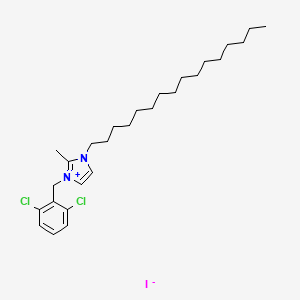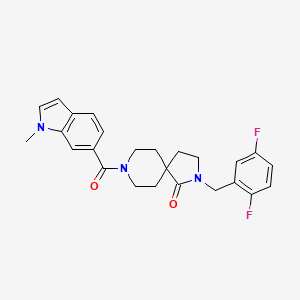
Ripk1-IN-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ripk1-IN-14 is a small molecule inhibitor targeting receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is a crucial mediator of cell death and inflammation, playing a significant role in various diseases, including autoimmune, inflammatory, neurodegenerative, ischemic, and acute conditions . This compound has shown potential in preclinical models and clinical trials, making it a promising candidate for therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ripk1-IN-14 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions.
Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves scaling up the synthetic route, optimizing reaction parameters such as temperature, pressure, and solvent choice, and implementing purification techniques like crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Ripk1-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include palladium catalysts, nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions are intermediates and final compounds with enhanced biological activity and selectivity towards RIPK1. These products are characterized using techniques like nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography .
Applications De Recherche Scientifique
Ripk1-IN-14 has a wide range of scientific research applications, including:
Chemistry: this compound serves as a chemical probe for studying the role of RIPK1 in various cellular processes.
Biology: In biological research, this compound is used to investigate the signaling pathways mediated by RIPK1.
Medicine: this compound has shown potential in treating diseases such as autoimmune disorders, neurodegenerative diseases, and inflammatory conditions.
Industry: this compound is used in the pharmaceutical industry for the development of new drugs targeting RIPK1.
Mécanisme D'action
Ripk1-IN-14 is compared with other similar compounds, such as GSK2656157 and UAMC-3861, which also target RIPK1 . While GSK2656157 is a potent inhibitor of both RIPK1 and protein kinase R-like endoplasmic reticulum kinase, this compound exhibits higher selectivity towards RIPK1 . UAMC-3861, on the other hand, is a more selective inhibitor of RIPK1 over protein kinase R-like endoplasmic reticulum kinase . The unique hydrophobic pocket in the allosteric regulatory domain of RIPK1 targeted by this compound distinguishes it from other inhibitors, making it a valuable tool for studying RIPK1-mediated signaling pathways .
Comparaison Avec Des Composés Similaires
- GSK2656157
- UAMC-3861
- AMG44
Ripk1-IN-14’s selectivity and potency make it a promising candidate for therapeutic applications and scientific research.
Propriétés
Formule moléculaire |
C25H25F2N3O2 |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
2-[(2,5-difluorophenyl)methyl]-8-(1-methylindole-6-carbonyl)-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C25H25F2N3O2/c1-28-10-6-17-2-3-18(15-22(17)28)23(31)29-11-7-25(8-12-29)9-13-30(24(25)32)16-19-14-20(26)4-5-21(19)27/h2-6,10,14-15H,7-9,11-13,16H2,1H3 |
Clé InChI |
YATBYSZORSKSPZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1C=C(C=C2)C(=O)N3CCC4(CC3)CCN(C4=O)CC5=C(C=CC(=C5)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


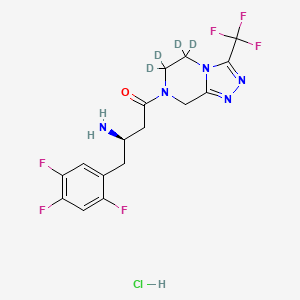

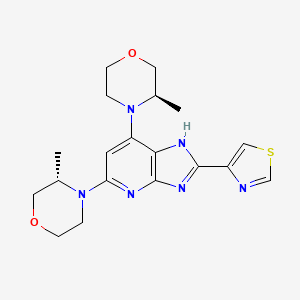
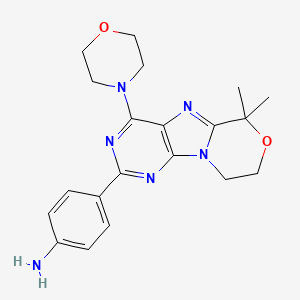


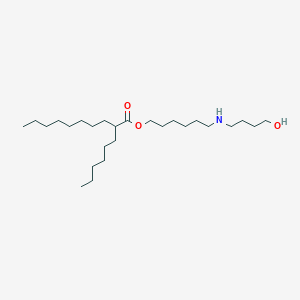
![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
![RC-160 [Lys(Boc)]](/img/structure/B12396626.png)
